molecular formula C12H26O4 B1663996 2,2-Bis(tert-butylperoxy)butane CAS No. 2167-23-9

2,2-Bis(tert-butylperoxy)butane

Cat. No. B1663996
CAS RN: 2167-23-9
M. Wt: 234.33 g/mol
InChI Key: HQOVXPHOJANJBR-UHFFFAOYSA-N
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Description

2,2-Bis(tert-butylperoxy)butane, also known as Di-tert-butyl sec-butylidene diperoxide, is a free radical polymerization initiator . It is used for the polymerization and copolymerization of styrene, ethylene, and acrylics in solution, suspension, and bulk polymerizations .


Synthesis Analysis

The synthesis of 2,2-Bis(tert-butylperoxy)butane involves complex chemical reactions. The thermal decomposition characteristics of this compound have been investigated using differential scanning calorimetry (DSC). The apparent activation energy (Ea) was evaluated by different kinetic analysis methods based on the DSC experimental results .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(tert-butylperoxy)butane is represented by the linear formula: C2H5C [OOC (CH3)3]2CH3 . The molecular weight of this compound is 234.33 .


Chemical Reactions Analysis

2,2-Bis(tert-butylperoxy)butane is known to be a good oxidizing agent. It can ignite on contact with concentrated peroxides. Strongly reduced material such as sulfides, nitrides, and hydrides may react explosively with peroxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Bis(tert-butylperoxy)butane include an active oxygen content of 6.8 wt. %, a half-life of 10 hr at 92 °C, and a concentration of 50 wt. % in mineral oil . Its refractive index is n20/D 1.445, and it has a density of 0.88 g/mL at 25 °C .

Scientific Research Applications

Thermal Stability and Decomposition Analysis

2,2-Bis(tert-butylperoxy)butane, a bifunctional peroxide, has been extensively studied for its thermal decomposition characteristics. Research conducted in a flow reactor demonstrated its decomposition at high temperatures and pressures, revealing key parameters like activation energy and decomposition products (Luft, Lim, Pavlakis, & Seidl, 1985). Additionally, a study on its thermal stability in non-isothermal conditions by DSC and GC/MS provided insight into its decomposition process, crucial for preventing thermal hazards in chemical processes, transportation, and storage (Huang, Jiang, Ni, Zhang, Shen, & Zou, 2019).

Radical Generation and Polymerization

2,2-Bis(tert-butylperoxy)butane serves as an initiator in radical polymerization. Studies have focused on the formation of radicals during its thermolysis, contributing to a deeper understanding of the polymerization process. For example, the thermolysis of bis(tert-alkylperoxy)alkanes, including 2,2-bis(tert-butylperoxy)butane, has been studied to trap radicals generated at various temperatures, providing insights into the β-scission of tert-alkoxyl radicals (Mekarbane & Tabner, 2000).

Interaction with Specific Acids

The reactivity of 2,2-bis(tert-butylperoxy)butane with specific acids has been a subject of investigation. A study on its compatibility with acids like sulfuric and hydrochloric acid revealed significant insights into thermokinetic parameters and potential runaway reactions, which is vital for safety in industrial applications (Chen, Yeh, & Shu, 2018).

Compatibility with Metal Ions

The thermal stability of 2,2-bis(tert-butylperoxy)butane when mixed with metal ions has also been explored. Research has shown how metal ions, commonly found in processing areas, can affect its thermal stability, providing essential thermokinetic parameters for safer storage and transportation (Huang, Chen, Huang, Zhao, Deng, & Shu, 2017).

Synthesis and Chemical Transformations

Research into the synthesis of novel compounds using 2,2-bis(tert-butylperoxy)butane has been conducted. For instance, the synthesis of bis(tert-butylperoxy) diisopropyl benzene from diisopropyl benzene illustrates thechemical versatility of 2,2-bis(tert-butylperoxy)butane in producing cross-linking agents for industrial applications (Xiang-dong, 2008).

Safety Assessments and Hazard Analysis

Safety assessments of 2,2-bis(tert-butylperoxy)butane, particularly in petrochemical applications, are crucial. A thermokinetic parameter analysis at isothermal conditions was conducted to assess the safety of this chemical material in the manufacturing process. This study calculated safety parameters like TMRad, TNR, and SADT, contributing to a safer industrial environment (Chen, Chen, Hsueh, Chiu, & Shu, 2014).

Catalytic Activity in Radical Reactions

The catalytic activity of 2,2-bis(tert-butylperoxy)butane in radical reactions has been investigated. For instance, studies on the iodination and peroxidation of alkenes using this compound at room temperature have demonstrated its efficacy in producing 1-(tert-butylperoxy)-2-iodoethanes, highlighting its potential in synthesizing valuable molecules (Wang, Chen, Liu, & Zhu, 2017).

Safety And Hazards

2,2-Bis(tert-butylperoxy)butane is flammable and heating may cause a fire. It may be fatal if swallowed and enters airways . It is advised to keep away from heat, sparks, open flames, and other ignition sources. No smoking is allowed near this compound .

properties

IUPAC Name

2,2-bis(tert-butylperoxy)butane
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InChI

InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3
Source PubChem
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InChI Key

HQOVXPHOJANJBR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(OOC(C)(C)C)OOC(C)(C)C
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Molecular Formula

C12H26O4
Record name 2,2-DI-(TERT-BUTYLPEROXY)BUTANE
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DSSTOX Substance ID

DTXSID4044874
Record name 2,2-Bis(tert-butylperoxy)butane
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Molecular Weight

234.33 g/mol
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Product Name

2,2-Bis(tert-butylperoxy)butane

CAS RN

2167-23-9
Record name 2,2-DI-(TERT-BUTYLPEROXY)BUTANE
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Record name 2,2-Bis(tert-butylperoxy)butane
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Record name Di-tert-butyl sec-butylidene diperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
G Luft, PC Lim, S Pavlakis, H Seidl - Journal of Macromolecular …, 1985 - Taylor & Francis
The thermal decomposition of the bifunctional peroxide 2,2-bis(tertbuty1 peroxy)butane was investigated in a flow reactor at temperatures of 135 to 212C and pressures of up to 2000 …
Number of citations: 11 www.tandfonline.com
J Huang, J Jiang, L Ni, W Zhang, S Shen, M Zou - Thermochimica Acta, 2019 - Elsevier
The thermal decomposition characteristics and the thermal safety parameters of 2,2-di(tert-butylperoxy)butane (DBPB) was investigated by differential scanning calorimetry (DSC). The …
Number of citations: 9 www.sciencedirect.com
K Matsuyama, H Kumura - The Journal of Organic Chemistry, 1993 - ACS Publications
Decompositions ofbis (tert-butylperoxy) cycloalkanes havebeen carried out in cumene and n-alkanes at temperatures of 80-120 C and have been compared mainly with the …
Number of citations: 19 pubs.acs.org
PG Mekarbane, BJ Tabner - Magnetic Resonance in Chemistry, 2000 - Wiley Online Library
The thermolysis of three bis(tert‐alkylperoxy)alkanes and two 1,1‐bis(tert‐alkylperoxy)cycloalkanes was undertaken at various temperatures between 333 and 383 K and the radicals …
G Luft, W Kessler, W Zeiß - Die Angewandte Makromolekulare …, 1999 - Wiley Online Library
Further investigations were carried out into the activation of the decomposition of organic peroxides. The rate of decomposition of di‐tert‐butyl peroxide, a standard initiator for the free …
Number of citations: 1 onlinelibrary.wiley.com
RE Drumright, PE Kastl, DB Priddy - Macromolecules, 1993 - ACS Publications
Perketals are extensively utilized as initiators for the commercial productionof polystyrene and yet the chemistry of their decomposition is not well understood. In this paper the …
Number of citations: 21 pubs.acs.org
HS Dang, BP Roberts - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Compounds of the type ROCH2X, in which the substituent X is an electron-donating alkoxy, aryl or amido group, undergo thiol-catalysed radical-chain decomposition to give RH and …
Number of citations: 1 pubs.rsc.org
F Dickey, J Raley, F Rust, R Tresher… - Industrial & …, 1949 - ACS Publications
Correction - Di-tert-butyl Peroxide and 2,2-Bis-(tert-butylperoxy)butane Page 1 2827 December 1949 INDUSTRIAL AND ENGINEERING CHEMISTRY •eg Sag sj¡ §4 § * > § s e s*L …
Number of citations: 0 pubs.acs.org
G Luft, H Seidl - Die Angewandte Makromolekulare Chemie …, 1985 - Wiley Online Library
The suitability of difunctional organic peroxides for the synthesis of low density polyethylene (LDPE) was examined with a view to improve the results. Polymerization tests were carried …
Number of citations: 21 onlinelibrary.wiley.com
R Dhib, N Al-Nidawy - Chemical engineering science, 2002 - Elsevier
Low-density polyethylene (LDPE), commonly produced in high-pressure free radical polymerisation processes, is very important for the manufacture of engineering and commodity …
Number of citations: 36 www.sciencedirect.com

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